Technical Documentation Center

L-threo-Methylphenidate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: L-threo-Methylphenidate hydrochloride
  • CAS: 29419-95-2

Core Science & Biosynthesis

Foundational

Introduction: The Significance of Chirality in Methylphenidate

An In-Depth Technical Guide to the Stereochemistry of threo-Methylphenidate Enantiomers Methylphenidate (MPH) is a cornerstone in the pharmacotherapy of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Its chemical st...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of threo-Methylphenidate Enantiomers

Methylphenidate (MPH) is a cornerstone in the pharmacotherapy of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Its chemical structure features two centers of chirality, giving rise to four distinct stereoisomers: a pair of threo enantiomers and a pair of erythro enantiomers.[2][3][4] Early pharmacological investigations revealed that the therapeutic central nervous system (CNS) stimulant effects reside primarily within the threo diastereomer, while the erythro form was associated with unwanted side effects and toxicity.[5] Consequently, the erythro racemate was removed from pharmaceutical formulations, making racemic (±)-threo-methylphenidate the standard for clinical use for many decades.[3][5]

This guide delves into the stereochemistry of the therapeutically relevant threo enantiomers: (2R,2'R)-threo-methylphenidate (dextro, d-MPH) and (2S,2'S)-threo-methylphenidate (levo, l-MPH). A profound understanding of their distinct synthesis, resolution, analytical characterization, and pharmacological profiles is critical for drug development professionals. It is the stereospecific interaction of these enantiomers with biological targets that dictates their efficacy and pharmacokinetic behavior, a foundational principle that led to the development of single-enantiomer drugs like dexmethylphenidate (Focalin®).[5][6]

Methylphenidate_Stereoisomers cluster_threo threo-Diastereomer (Therapeutic) cluster_erythro erythro-Diastereomer (Removed) d_threo (2R,2'R)-d-threo-MPH (Dexmethylphenidate) Pharmacologically Active l_threo (2S,2'S)-l-threo-MPH Largely Inactive d_threo->l_threo Enantiomers d_erythro (2R,2'S)-d-erythro-MPH l_erythro (2S,2'R)-l-erythro-MPH d_erythro->l_erythro Enantiomers racemate Methylphenidate (Two Chiral Centers) racemate->d_threo Diastereomers racemate->d_erythro Diastereomers

Caption: Stereochemical relationships of the four isomers of methylphenidate.

Part 1: Enantioselective Synthesis and Resolution of threo-Methylphenidate

The isolation of the individual threo enantiomers is a critical step for both research and pharmaceutical production. This is primarily achieved through the resolution of the racemic mixture, although asymmetric synthesis routes have also been developed.[7][8]

Resolution via Diastereomeric Salt Formation

The most established method for separating enantiomers on a preparative scale is fractional crystallization of diastereomeric salts. This technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic mixture with a single enantiomer of a chiral resolving agent, two diastereomeric salts are formed, which can then be separated based on differences in solubility.

For threo-methylphenidate, chiral carboxylic acids are effective resolving agents. An economical and scalable process uses (+)-di-para-toluyl-D-tartaric acid (DPTTA) to selectively precipitate the salt of the desired (2R,2'R)-enantiomer.[6]

This protocol is adapted from established industrial processes for its efficiency and scalability.[6][9]

Objective: To isolate (2R,2'R)-(+)-threo-methylphenidate from a racemic mixture.

Materials:

  • (±)-threo-Methylphenidate free base

  • (+)-O,O'-Di-p-toluyl-D-tartaric acid (DPTTA)

  • Methanol

  • Dichloromethane (DCM)

  • Aqueous ammonia or other suitable base

  • Anhydrous sodium sulfate

  • Hydrochloric acid (in isopropanol or ether)

Procedure:

  • Salt Formation: Dissolve (±)-threo-methylphenidate base (1.0 eq) in methanol and heat the solution to approximately 40-45 °C.

  • Addition of Resolving Agent: Add a solution of (+)-DPTTA (1.0 eq) in methanol to the heated methylphenidate solution.

  • Crystallization: Remove the heat source and allow the mixture to cool spontaneously to room temperature. The diastereomeric salt of (2R,2'R)-methylphenidate-(+)-DPTTA will begin to precipitate.

    • Causality Note: The specific crystalline lattice energy of the (2R,2'R)-MPH-(+)-DPTTA salt is lower than that of its (2S,2'S)-MPH-(+)-DPTTA counterpart in this solvent system, leading to its preferential crystallization.

  • Isolation: Cool the mixture further to 0 °C to maximize precipitation, then isolate the diastereomeric salt by filtration. Wash the collected crystals with chilled methanol to remove residual mother liquor containing the undesired enantiomer.

  • Liberation of the Free Base: Suspend the isolated salt in a biphasic system of dichloromethane (DCM) and water. Adjust the pH of the aqueous layer to 8.5-9.5 with aqueous ammonia to break the salt and liberate the free amine (d-MPH) into the organic layer.

  • Extraction & Drying: Separate the organic (DCM) layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Final Salt Formation: Distill the DCM to yield the oily free base of (2R,2'R)-methylphenidate. To obtain the stable hydrochloride salt, dissolve the base in a suitable solvent like isopropanol and add a solution of HCl. The final product, dexmethylphenidate hydrochloride, will precipitate and can be isolated by filtration.

Chiral_Resolution_Workflow start Racemic (±)-threo-MPH (d-MPH and l-MPH) step1 React with Chiral Acid (e.g., (+)-DPTTA) in Methanol start->step1 step2 Formation of Two Diastereomeric Salts (d-MPH-DPTTA & l-MPH-DPTTA) step1->step2 step3 Selective Precipitation (d-MPH-DPTTA salt is less soluble) step2->step3 step4 Filtration step3->step4 solid Solid Precipitate: (d-MPH-DPTTA) step4->solid Isolate liquid Mother Liquor: Enriched in l-MPH-DPTTA step4->liquid Separate step5 Basification (e.g., NH3) to break the salt solid->step5 step6 Isolate Pure d-threo-MPH step5->step6 end Dexmethylphenidate HCl (Single Enantiomer Drug) step6->end

Caption: Experimental workflow for the chiral resolution of methylphenidate.

Part 2: Analytical Methods for Enantiomeric Characterization

Once resolution is performed, robust analytical methods are required to determine the enantiomeric purity (or enantiomeric excess, ee) of the product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a widely used and reliable technique.

Chiral HPLC

Chiral HPLC columns contain a stationary phase that is itself chiral, allowing for differential interaction with the enantiomers of the analyte. This results in different retention times for the d- and l-isomers, enabling their separation and quantification.

This method is based on a validated procedure for the determination of methylphenidate enantiomers in biological matrices, demonstrating its applicability for purity assessment.[10]

Objective: To separate and quantify d- and l-threo-methylphenidate enantiomers.

Instrumentation & Columns:

  • HPLC system with UV detector

  • Chiral Column: CHIROBIOTIC V2 (150 x 4.6 mm, 5-µm particles) or equivalent vancomycin-based chiral stationary phase.[10]

Chromatographic Conditions:

  • Mobile Phase: Methanol / 20 mM Ammonium Acetate (92:8, v/v), adjusted to pH 4.1.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 25 µL.[10]

  • Detection: UV at 215 nm.[10]

  • Expected Retention Times: Approximately 7.0 min for l-MPH and 8.1 min for d-MPH.[10]

Procedure:

  • Standard Preparation: Prepare standard solutions of racemic (±)-threo-MPH and the purified d-threo-MPH sample in the mobile phase.

  • System Suitability: Inject the racemic standard to confirm the separation of the two enantiomeric peaks and determine their retention times. The resolution between the two peaks should be greater than 1.5.

  • Sample Analysis: Inject the purified sample solution.

  • Quantification: The enantiomeric excess (ee) can be calculated from the peak areas (A) of the d- and l-enantiomers using the following formula: ee (%) = [(Ad - Al) / (Ad + Al)] × 100

Part 3: Comparative Pharmacology and Pharmacokinetics

The primary rationale for developing a single-enantiomer drug is the significant difference in pharmacological activity and pharmacokinetic profiles between the two enantiomers. Converging evidence from in vitro, animal, and human studies demonstrates that the therapeutic effects of methylphenidate are mediated almost exclusively by the d-threo-enantiomer.[11]

Pharmacodynamics: Stereoselective Receptor Binding

Methylphenidate exerts its therapeutic effect by acting as a norepinephrine-dopamine reuptake inhibitor (NDRI).[12] It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), increasing the extracellular concentrations of these neurotransmitters in the synaptic cleft.

Binding studies have unequivocally shown that this interaction is highly stereoselective. The d-threo-enantiomer possesses a significantly higher affinity for both DAT and NET compared to the l-threo-enantiomer.[13][14] The l-isomer is approximately 10-fold less potent in this regard and is often considered little more than isomeric ballast in the racemic mixture.[15][16][17] Human PET imaging studies confirm this specificity, showing that radiolabeled d-MPH binds selectively to the dopamine-rich striatum, while l-MPH binding is diffuse and nonspecific throughout the brain.[11][18]

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Dopamine Vesicles synapse Dopamine (DA) vesicle->synapse DA Release dat Dopamine Transporter (DAT) receptors Dopamine Receptors synapse->dat Reuptake synapse->receptors Signal d_mph d-threo-MPH d_mph->dat High Affinity Blockade l_mph l-threo-MPH l_mph->dat Low Affinity

Sources

Exploratory

The Technical Role of L-Threo Methylphenidate in Racemic Formulations

Executive Summary: The Distomer Paradox In the development of psychostimulants, methylphenidate (MPH) presents a classic case of stereochemical evolution. While the d-threo isomer (dexmethylphenidate) is the pharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Distomer Paradox

In the development of psychostimulants, methylphenidate (MPH) presents a classic case of stereochemical evolution. While the d-threo isomer (dexmethylphenidate) is the pharmacologically active eutomer responsible for dopamine transporter (DAT) and norepinephrine transporter (NET) inhibition, the l-threo isomer persists in the vast majority of global formulations (e.g., Ritalin®, Concerta®).

For researchers and formulation scientists, the l-threo isomer is not merely "inert filler." Its presence dictates the pharmacokinetic (PK) trajectory of the drug due to highly stereoselective hydrolysis by Carboxylesterase-1 (CES1). This guide dissects the mechanistic role of l-threo MPH, explaining why it is metabolically cleared before reaching systemic circulation in oral formulations, yet remains a critical variable in transdermal and alternative delivery systems.

Stereochemical Foundation

Methylphenidate contains two chiral centers, theoretically allowing for four isomers.[1] However, the erythro pair is pharmacologically inactive and historically associated with higher toxicity (pressor effects). Modern pharmaceutical synthesis isolates the threo racemate.

Isomer Hierarchy Visualization

The following diagram illustrates the separation of the crude synthetic product into the clinical racemate and the active eutomer.

MPH_Stereochemistry MPH_Crude Synthetic Methylphenidate (4 Isomers) Erythro Erythro Isomers (d-erythro / l-erythro) MPH_Crude->Erythro Discarded (Toxic/Inactive) Threo Threo Racemate (Clinical Standard) MPH_Crude->Threo Purified D_Threo d-threo MPH (Eutomer: Active) Threo->D_Threo 50% L_Threo l-threo MPH (Distomer: Inactive*) Threo->L_Threo 50%

Figure 1: Stereochemical hierarchy of methylphenidate. Commercial racemic formulations consist of the Threo pair.[2][3][4] The Erythro pair is removed during synthesis purification.

Pharmacodynamics: Receptor Affinity & Selectivity

The clinical efficacy of MPH is driven by the d-threo isomer.[2][4][5] The l-threo isomer displays negligible affinity for the primary targets (DAT/NET), categorizing it as a distomer. However, recent binding assays suggest minor off-target activity at serotonergic sites, which may contribute to nuanced side-effect profiles in high-exposure scenarios (e.g., overdose or intravenous abuse).

Comparative Binding Affinities (Ki)
Target Receptord-threo MPH (nM)l-threo MPH (nM)Selectivity Ratio (l/d)
DAT (Dopamine Transporter) ~25 - 50> 5,000> 100x
NET (Norepinephrine Transporter) ~40 - 60> 5,000> 100x
5-HT1A (Serotonin) Low AffinityModerate Affinity*N/A

Note: Data synthesized from Markowitz et al. and Ding et al. The l-isomer is essentially inactive at catecholamine transporters.

Pharmacokinetics: The CES1 Checkpoint

The defining feature of racemic MPH formulations is the stereoselective metabolism governed by hepatic Carboxylesterase-1 (CES1).[6]

The Oral "Auto-Purification" Mechanism

When racemic MPH is administered orally, CES1 hydrolyzes the ester bond of the l-threo isomer at a rate 5-10x faster than the d-threo isomer during first-pass metabolism.

  • Result: Systemic circulation is enriched with d-threo MPH (98%+ of active drug in plasma).

  • Implication: Oral racemic MPH behaves pharmacologically like dexmethylphenidate because the body "filters out" the l-threo isomer before it reaches the brain.

Route-Dependent Exposure (Transdermal Exception)

Transdermal patches (e.g., Daytrana) bypass hepatic first-pass metabolism.

  • Result: Plasma concentrations of l-threo MPH are significantly higher (approaching 50:50 ratio) compared to oral administration.

  • Clinical Relevance: While l-threo is inactive at DAT, the high circulating load of the distomer in transdermal applications places a higher metabolic burden on peripheral esterases and may contribute to local skin reactions or peripheral adrenergic noise.

Metabolic Pathway Diagram

CES1_Metabolism Oral_Input Oral Racemic MPH (50:50 Mix) Liver Hepatic First-Pass (Enzyme: CES1A1) Oral_Input->Liver L_Metab l-Ritalinic Acid (Inactive Metabolite) Liver->L_Metab Rapid Hydrolysis (k_cat High) D_Active d-threo MPH (Systemic Circulation) Liver->D_Active Slow Hydrolysis (Escapes Liver) Target Brain (Striatum) DAT/NET Inhibition L_Metab->Target No Binding D_Active->Target

Figure 2: Stereoselective clearance by CES1. The l-threo isomer is rapidly converted to inactive ritalinic acid, while the d-threo isomer survives to exert therapeutic effects.

Experimental Protocols

For researchers characterizing novel formulations or generic bioequivalence, separating these isomers is critical. Standard C18 columns cannot resolve the enantiomers.

Protocol: Chiral HPLC Separation of MPH Isomers

Objective: Quantify d-threo and l-threo ratios in plasma to determine bioequivalence or metabolic phenotyping.

Reagents & Equipment:

  • Column: Macrocyclic Glycopeptide (e.g., Chirobiotic V2 or equivalent Vancomycin-based CSP).

  • Mobile Phase: Methanol : Ammonium Acetate (20mM, pH 4.[1]1) [92:8 v/v].[1] Note: Polar Ionic Mode is preferred for mass spec compatibility.

  • Detection: LC-MS/MS (ESI Positive mode).

Step-by-Step Workflow:

  • Sample Prep (LLE):

    • Aliquot 100 µL plasma.

    • Add internal standard (d3-MPH).

    • Alkalinize with 50 µL 0.5M Sodium Carbonate (pH > 9) to ensure MPH is in non-ionized free base form for extraction.

    • Extract with 1 mL Hexane:Ethyl Acetate (50:50). Vortex 2 mins, Centrifuge.

    • Evaporate supernatant to dryness; reconstitute in mobile phase.

  • Chromatography:

    • Flow Rate: 1.0 mL/min.[7]

    • Injection: 10-20 µL.

    • Elution Order: typically l-threo elutes first (~6-7 min), followed by d-threo (~8-9 min) on Vancomycin phases.

  • Validation Criteria:

    • Resolution (Rs): Must be > 1.5 between enantiomers.

    • LOD: Target < 0.5 ng/mL for accurate PK profiling of the l-isomer (since its levels are low in oral dosing).

Formulation Strategy & Regulatory Context

Why persist with Racemic MPH?

Given that d-threo is the active agent, why do major products (Ritalin LA, Concerta) remain racemic?

  • Cost of Goods: Asymmetric synthesis or chiral resolution adds significant manufacturing cost.

  • Biological Irrelevance (Oral): Because the liver so efficiently removes the l-isomer, the patient effectively receives "dexmethylphenidate" at the blood-brain barrier level.

  • IP Lifecycle: Companies often launch the racemate first, then "switch" to the pure enantiomer (e.g., Focalin) as a patent extension strategy, marketing it as "cleaner," though clinical superiority is often marginal in oral forms.

The Ethanol Interaction Warning

Researchers must note that CES1 is also responsible for transesterification.

  • In the presence of Ethanol + Racemic MPH:

  • CES1 converts MPH to Ethylphenidate .

  • This reaction is also stereoselective, preferentially converting l-threo-MPH to l-ethylphenidate.

References

  • Markowitz, J. S., et al. (2006). "A comprehensive in vitro screening of d-, l-, and dl-threo-methylphenidate: an exploratory study." Journal of Child and Adolescent Psychopharmacology. Link

  • Ding, Y. S., et al. (1997).[8] "Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain." Psychopharmacology. Link

  • Sun, Z., et al. (2004). "Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1."[2][9] Journal of Pharmacology and Experimental Therapeutics. Link

  • Patrick, K. S., et al. (2005). "Influence of ethanol and gender on methylphenidate pharmacokinetics and pharmacodynamics." Clinical Pharmacology & Therapeutics. Link

  • Srinivas, N. R., et al. (1993). "Enantioselective pharmacokinetics and pharmacodynamics of dl-threo-methylphenidate in children with attention deficit hyperactivity disorder." Clinical Pharmacology & Therapeutics. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Utilization of L-threo-methylphenidate Hydrochloride as a Reference Standard for Impurity Profiling in Methylphenidate HCl Drug Products

Audience: Researchers, scientists, and drug development professionals. Introduction Methylphenidate (MPH) is a widely prescribed central nervous system stimulant for the treatment of Attention Deficit Hyperactivity Disor...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylphenidate (MPH) is a widely prescribed central nervous system stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] The molecule possesses two chiral centers, giving rise to four possible stereoisomers: d-threo, l-threo, d-erythro, and l-erythro-methylphenidate.[1][3] The therapeutically active isomer is d-threo-methylphenidate, while the l-threo enantiomer is significantly less active.[1][4] Commercial formulations may exist as a racemic (1:1) mixture of d- and l-threo-methylphenidate or as an enantiopure product, dexmethylphenidate (d-threo-methylphenidate).[3][5]

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical regulatory requirement to ensure patient safety and product efficacy.[6] Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, mandate the reporting, identification, and qualification of impurities.[7][8][9] For methylphenidate, impurities can include starting materials, by-products from synthesis (e.g., erythro isomers), and degradation products (e.g., ritalinic acid).[10][11]

The L-threo-methylphenidate hydrochloride reference standard plays a pivotal role in this context. It serves two primary functions:

  • Enantiomeric Purity: It acts as the primary comparator for quantifying the l-isomer in dexmethylphenidate drug products to ensure enantiomeric purity.

  • Chromatographic Specificity: It is used in tests for related substances to confirm that the analytical method can adequately separate the l-threo isomer from other specified impurities, ensuring the method is stability-indicating and specific.

This application note provides a comprehensive guide to the proper use of the L-threo-methylphenidate HCl reference standard in validated analytical protocols for robust impurity testing.

Physicochemical Properties of the Reference Standard

A well-characterized reference standard is the foundation of accurate and reproducible analytical testing. The properties of L-threo-methylphenidate hydrochloride are summarized below.

PropertyValueSource(s)
Chemical Name methyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride[12][13]
Synonyms (2S,2'S)-(-)-threo-Methyl α-phenyl-α-(2-piperidyl)acetate hydrochloride, L-Ritalin HCl[14][15]
CAS Number 29419-95-2[12][13][14]
Molecular Formula C₁₄H₁₉NO₂ · HCl[12][14]
Molecular Weight 269.77 g/mol [12][14]
Appearance White to off-white solid/powder[15][16]
Solubility Freely soluble in water and methanol[16]

Chemical Structure:

Chemical structure of L-threo-methylphenidate hydrochloride

Analytical Applications and Methodologies

The L-threo-methylphenidate HCl reference standard is essential for two key quality control tests: Chiral Purity and Related Substances analysis.

Chiral Purity Analysis by Chiral HPLC

Objective: To accurately quantify the L-threo-methylphenidate enantiomer in dexmethylphenidate HCl (d-threo-methylphenidate) drug substance or to verify the 1:1 ratio in racemic methylphenidate HCl products.

Causality of Method Choice: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their individual quantification. This direct separation is more accurate and reliable than indirect methods that require derivatization.

Protocol: Isocratic Chiral HPLC Method

  • Instrumentation:

    • HPLC system with an isocratic pump, autosampler, column thermostat, and UV/DAD detector.

  • Chromatographic Conditions:

    • Column: Chirobiotic V2, 5 µm, 150 x 4.6 mm (or equivalent vancomycin-based CSP).[5]

    • Mobile Phase: Methanol / 20 mM Ammonium Acetate buffer (pH 4.1, adjusted with acetic acid) (92:8, v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 25°C.

    • Detection Wavelength: 215 nm.[5]

    • Injection Volume: 20 µL.

  • Solutions Preparation:

    • Reference Standard Solution (0.05 mg/mL): Accurately weigh and dissolve L-threo-methylphenidate HCl reference standard in the mobile phase.

    • Sample Solution (5.0 mg/mL): Accurately weigh and dissolve the dexmethylphenidate HCl drug substance/product in the mobile phase.

  • System Suitability Test (SST):

    • Prepare a mixed solution containing both d- and l-threo-methylphenidate HCl.

    • Acceptance Criteria:

      • Resolution (Rs): The resolution between the d- and l- enantiomer peaks must be ≥ 2.0. This ensures that the peaks are baseline-separated, allowing for accurate integration.

      • Tailing Factor (T): The tailing factor for the major (d-threo) peak should be ≤ 2.0. This confirms good peak shape and column performance.

      • Reproducibility (%RSD): The relative standard deviation for six replicate injections of the primary peak should be ≤ 2.0%. This demonstrates the precision of the system.

  • Data Analysis:

    • Inject the Reference Standard and Sample solutions.

    • Calculate the percentage of the l-threo enantiomer in the sample using the area of the l-threo peak relative to the total area of both d- and l-threo peaks.

    % L-threo Isomer = (Area_L / (Area_L + Area_D)) * 100

Workflow Diagram: Chiral Purity Analysis

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Weigh L-threo-MPH Reference Standard P3 Dissolve in Mobile Phase P1->P3 P2 Weigh Dexmethylphenidate Sample P2->P3 H1 Inject System Suitability Solution (SST) P3->H1 H2 Verify Resolution (≥2.0) & Tailing Factor (≤2.0) H1->H2 H3 Inject Sample Solution H2->H3 If SST Passes D1 Integrate Peak Areas (d- and l-isomers) H3->D1 D2 Calculate % L-threo Impurity D1->D2 D3 Report Result vs. Specification D2->D3

Caption: Workflow for quantifying the l-threo enantiomer.

Related Substances Analysis by RP-HPLC

Objective: To separate, identify, and quantify process-related impurities and degradation products in methylphenidate HCl. The L-threo-methylphenidate standard is used to confirm the method's specificity and its ability to separate this isomer from other impurities like ritalinic acid and the erythro-isomers.

Causality of Method Choice: Reversed-Phase (RP) HPLC is a robust and widely used technique for separating compounds with varying polarities.[17] A C18 column provides excellent retention and separation for methylphenidate and its common impurities. A gradient elution is often employed to effectively resolve early-eluting polar impurities (like ritalinic acid) from the main API peak and later-eluting non-polar impurities.

Protocol: Gradient RP-HPLC Method (Based on USP principles)

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV/DAD detector.

  • Chromatographic Conditions:

    • Column: L1 packing, e.g., C18, 5 µm, 4.6 x 250 mm.[18]

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • Time 0 min: 15% B

      • Time 25 min: 60% B

      • Time 30 min: 15% B

      • Time 35 min: 15% B

    • Flow Rate: 1.0 mL/min.[18]

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.[17]

    • Injection Volume: 10 µL.[18]

  • Solutions Preparation:

    • Resolution Solution: Prepare a solution in Mobile Phase A containing ~0.5 mg/mL of methylphenidate HCl and spiked with known impurities, including L-threo-methylphenidate HCl, erythro-isomers, and ritalinic acid (methylphenidate related compound A), each at the specification limit (e.g., 0.1%).[18][19][20]

    • Sample Solution: Prepare a ~0.5 mg/mL solution of methylphenidate HCl drug substance/product in Mobile Phase A.[18]

  • System Suitability Test (SST):

    • Inject the Resolution Solution.

    • Acceptance Criteria:

      • Resolution (Rs): The resolution between methylphenidate and every specified impurity (including the l-threo isomer and ritalinic acid) must be ≥ 2.0. This is the core requirement for a stability-indicating method, proving it can distinguish the API from its potential contaminants.[18]

      • Peak Identification: The retention times of the impurities in the resolution solution should be used to identify peaks in the sample chromatogram.

  • Data Analysis:

    • Inject the Sample solution.

    • Calculate the percentage of each impurity using the principle of external standardization or, if relative response factors (RRFs) are known, by area percent normalization. For unknown impurities, an RRF of 1.0 is assumed.

    % Impurity = (Area_Impurity / Area_Total) * 100

Diagram: Impurity Separation Logic

G cluster_input cluster_process cluster_output Process C18 Column (Non-polar stationary phase) Aqueous/Organic Gradient (Increasing organic content) I1 Ritalinic Acid (Polar) I1->Process I2 Erythro Isomers I2->Process I3 L-threo-MPH I3->Process I4 D-threo-MPH (API) I4->Process O1 Ritalinic Acid (Elutes First) Process->O1 t_R1 O2 Erythro Isomers Process->O2 t_R2 O3 Threo Isomers (d and l co-elute) Process->O3 t_R3

Caption: Separation principle on a reversed-phase column.

Data Interpretation and System Validation

The validity of any impurity testing rests on the performance of the analytical system. System Suitability Testing (SST) is a non-negotiable, self-validating step performed before any sample analysis.

SST ParameterPurposeTypical Acceptance Criteria
Resolution (Rs) Ensures baseline separation between adjacent peaks, critical for accurate quantification.≥ 2.0 between critical pairs (e.g., d/l isomers in chiral method; API/impurities in related substances method).
Tailing Factor (T) Measures peak asymmetry. High tailing can affect peak integration and resolution.≤ 2.0 for the main analyte peak.
Precision (%RSD) Confirms the reproducibility of the system's injections and measurements.≤ 2.0% for the main peak area from ≥ 5 replicate injections.

Impurity levels must be compared against the thresholds defined by ICH Q3A/Q3B guidelines.[7][8] The reporting threshold is the level above which an impurity must be reported (typically ≥0.05%).[9] The identification threshold is the level at which the structure of an unknown impurity must be determined (typically ≥0.10%). The qualification threshold requires safety data for any impurity exceeding a certain level (typically ≥0.15%).[8]

Conclusion

The L-threo-methylphenidate hydrochloride reference standard is an indispensable tool for the pharmaceutical analysis of methylphenidate-containing drug products. Its correct application within validated analytical methods, such as chiral and reversed-phase HPLC, is fundamental to controlling enantiomeric purity and profiling related substances. By ensuring method specificity and enabling accurate quantification, this reference standard underpins the development and manufacture of safe, effective, and regulatory-compliant medications.

References

  • ICH. (2006). Impurities in new drug substances Q3A (R2). International Council for Harmonisation. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • SynThink. (2026). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • LookChem. Cas 40572-71-2,L-THREO-METHYLPHENIDATE HYDROCHLORIDE. [Link]

  • International Journal of PharmTech Research. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. [Link]

  • PubChem. L-threo-Methylphenidate hydrochloride. [Link]

  • Veeprho. Methylphenidate Impurities and Related Compound. [Link]

  • Scientific Research Publishing. (2016). Drug-Excipient Interaction of Methylphenidate with Glycerin in Methylphenidate Oral Solution and Identification of its Transesterification Products by UPLC-MS/MS. [Link]

  • Wikipedia. Ritalinic acid. [Link]

  • USP-NF. Methylphenidate Hydrochloride - ABSTRACT. [Link]

  • Pharmaffiliates. Ritalinic acid-impurities. [Link]

  • Scribd. HPLC Methods for Methylphenidate Analysis. [Link]

  • HARVEST (uSask). Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d. [Link]

  • Taylor & Francis. Ritalinic acid – Knowledge and References. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). A stability indicating method development. [Link]

  • DSpace Repository. (2021). Development and Validation of Toxicological Methods for Cognitive Stimulants in Traditional and Alternative Matrices. [Link]

  • ResearchGate. (2015). A stability indicating method development and validation for determination of Methylphenidate Hydrochloride and its impurities. [Link]

  • USP-NF. (2020). Methylphenidate Hydrochloride Extended-Release Tablets. [Link]

  • ResearchGate. (2025). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. [Link]

  • Pharmascience. (2017). PRODUCT MONOGRAPH pms-METHYLPHENIDATE ER. [Link]

  • PubMed. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. [Link]

  • PMC. (2023). Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate. [Link]

Sources

Application

Application Note: Enantioselective LC-MS/MS Quantitation of L-threo-Methylphenidate in Human Plasma

[1][2] Executive Summary This application note details a robust, high-sensitivity protocol for the separation and quantitation of L-threo-methylphenidate (L-MPH) in human plasma using LC-MS/MS. While the d-threo enantiom...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This application note details a robust, high-sensitivity protocol for the separation and quantitation of L-threo-methylphenidate (L-MPH) in human plasma using LC-MS/MS. While the d-threo enantiomer is the primary pharmacologically active component in formulations like Ritalin® (racemic) and Focalin® (dexmethylphenidate), the accurate measurement of the L-threo isomer is critical for pharmacokinetic (PK) profiling, studying enantioselective metabolism, and establishing bioequivalence for generic racemic formulations.

Key Technical Advantages:

  • Chiral Resolution: Baseline separation of d- and l-threo enantiomers using a Vancomycin-based stationary phase (Chirobiotic V2).

  • Sensitivity: Lower Limit of Quantitation (LLOQ) of 0.05 ng/mL (50 pg/mL) using Liquid-Liquid Extraction (LLE).

  • Stability Control: Optimized extraction pH to prevent spontaneous hydrolysis of MPH to ritalinic acid.

Scientific Background & The Challenge

The Chirality of Methylphenidate

Methylphenidate (MPH) possesses two chiral centers, theoretically allowing for four isomers.[1][2] However, commercial synthesis yields the threo pair (


). The erythro isomers are pharmacologically inactive and toxic, and are removed during manufacturing.
  • d-threo-MPH: Dominant active isomer (dopamine transporter blockade).

  • l-threo-MPH: Significantly less active, rapidly metabolized, and exhibits low plasma concentrations due to extensive first-pass metabolism.

The Stability Trap

MPH is an ester and is susceptible to hydrolysis, converting into the inactive metabolite Ritalinic Acid (RA) .[3] This reaction is pH-dependent and accelerated in alkaline conditions or by plasma esterases.

  • Challenge: To extract MPH (a base, pKa ~8.8) into an organic solvent, one typically alkalizes the plasma.

  • Risk: Strong alkalization (pH > 10) causes rapid degradation of MPH.

  • Solution: Use a mild buffer (Sodium Bicarbonate, pH ~8.5) to ensure the molecule is non-ionized for extraction without triggering rapid hydrolysis [1, 2].

Experimental Workflow

Reagents and Standards
  • Analytes: rac-Methylphenidate HCl (Standard), L-threo-Methylphenidate (for QC).

  • Internal Standard (IS): Methylphenidate-

    
     or -
    
    
    
    (Deuterated IS is mandatory to compensate for matrix effects and hydrolysis during processing).
  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Ammonium Acetate, Cyclohexane (or MTBE).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE? Protein precipitation (PPT) often leaves phospholipids that foul chiral columns and suppress ionization. LLE provides the cleanest extract for trace analysis of enantiomers.

Protocol:

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • IS Spike: Add 20 µL of IS working solution (50 ng/mL in water). Vortex 10s.

  • Alkalization (Critical): Add 100 µL of saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Note: This brings pH to ~8.5. Do not use NaOH or Carbonate buffer (pH 10+), as MPH will degrade within minutes.

  • Extraction: Add 2.0 mL of Cyclohexane (or MTBE).

    • Mechanistic Insight: Cyclohexane is highly non-polar, extracting the neutral MPH while leaving the more polar Ritalinic Acid and phospholipids in the aqueous phase.

  • Agitation: Shaker/Vortex for 10 minutes at high speed.

  • Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer the organic (upper) layer to a clean glass tube.

  • Evaporation: Evaporate to dryness under Nitrogen at 35°C. (Avoid high temps >40°C due to volatility).

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase. Vortex and transfer to high-recovery vials.

LC-MS/MS Conditions

Chromatography (Chiral Separation): Unlike standard C18, we use a Macrocyclic Glycopeptide phase.

  • Column: Astec Chirobiotic V2 (Vancomycin-based), 150 x 2.1 mm, 5 µm.

  • Mobile Phase: Methanol / 20 mM Ammonium Acetate (95:5 v/v).

    • Note: This is a "Polar Organic Mode" (POM). It allows high ionization efficiency in ESI+ because the organic content is high, unlike traditional reverse-phase chiral methods that use high water content.

  • Flow Rate: 0.25 mL/min.

  • Column Temp: 25°C (Ambient). Chiral selectivity often decreases at higher temperatures.

  • Run Time: ~10 minutes. (L-threo typically elutes before D-threo).

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive).[4][5][6]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
Methylphenidate 234.1 84.1 Quantifier 22
234.156.1Qualifier35
MPH-

(IS)
243.2 93.1 Quantifier 22
  • Mechanistic Note: The product ion m/z 84.1 corresponds to the piperidine ring cleavage, which is the most stable fragment.

Visualized Workflows

Analytical Workflow Diagram

This diagram outlines the critical path from sample to data, emphasizing the stability checkpoint.

G Start Plasma Sample (200 µL) IS Add IS (MPH-d9) Start->IS Buffer Add NaHCO3 (pH ~8.5) IS->Buffer Extract LLE: Cyclohexane (10 min shake) Buffer->Extract Neutral Species Warning CRITICAL: Avoid pH > 9.5 to prevent hydrolysis Buffer->Warning Centrifuge Centrifuge & Separation Extract->Centrifuge Dry Evaporate N2 (35°C) Centrifuge->Dry Recon Reconstitute (MeOH:AmAcetate) Dry->Recon LC LC: Chirobiotic V2 (Polar Organic Mode) Recon->LC MS MS/MS: MRM 234.1 -> 84.1 LC->MS

Caption: Step-by-step extraction and analysis workflow highlighting the critical pH control point.

Chiral Separation Logic

Why does the Chirobiotic V2 work?

Chiral Analyte Racemic MPH (d-threo + l-threo) Column Chirobiotic V2 (Vancomycin CSP) Analyte->Column Mech1 Inclusion Complex (Hydrogen Bonding) Column->Mech1 Result1 l-threo-MPH (Weaker Interaction) Elutes First Mech1->Result1 tR ~ 6.5 min Result2 d-threo-MPH (Stronger Interaction) Elutes Second Mech1->Result2 tR ~ 7.8 min

Caption: Mechanism of enantiomeric resolution via Vancomycin stationary phase interactions.

Validation & Performance Criteria

To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation Guidance), the following parameters must be verified.

Linearity and Sensitivity
  • Range: 0.05 – 50 ng/mL.

  • Curve Fitting: Weighted (

    
    ) linear regression.
    
  • LLOQ Signal: S/N > 10. Precision < 20% CV.

Precision & Accuracy
QC LevelConcentration (ng/mL)Max Allowed CV (%)Max Allowed Bias (%)
LLOQ 0.0520±20
Low 0.1515±15
Mid 5.015±15
High 40.015±15
Matrix Effect & Recovery
  • Matrix Factor: Calculate by comparing post-extraction spike vs. neat solution. Since Chirobiotic columns can be sensitive to phospholipids, ensure Matrix Factor is between 0.85 and 1.15.

  • IS Normalization: The deuterated IS (

    
    -MPH) must track the analyte's matrix suppression perfectly.
    

Senior Scientist’s Troubleshooting Notes

  • Peak Broadening: If enantiomer peaks begin to merge, check the Ammonium Acetate concentration . The Vancomycin phase relies on inclusion complexes; ionic strength modulates this. Try increasing buffer conc. from 10mM to 20mM.

  • Ritalinic Acid Interference: Ritalinic acid is the major metabolite and is often present at 10-50x higher concentrations than MPH. While LLE removes most of it, ensure your LC gradient (or wash step) clears any residual RA to prevent carryover, although RA (

    
     220) does not share the MRM transition.
    
  • Carryover: MPH is sticky. Use a needle wash of Methanol:Acetonitrile:Isopropanol (1:1:1) + 0.1% Formic Acid.[5]

  • Isomer Identification: Always run a pure d-threo standard (available as Dexmethylphenidate) during method development to positively identify which peak is which. Do not rely solely on literature retention times, as batch-to-batch column variation occurs.

References

  • Ramos, L., Bakhtiar, R., & Tse, F. L. (1999). Liquid-liquid extraction using 96-well plate format in conjunction with liquid chromatography/tandem mass spectrometry for quantitative determination of methylphenidate (Ritalin) in human plasma.[7][8] Rapid Communications in Mass Spectrometry, 13(21), 2054–2062.

  • Aresti-Sanz, J., et al. (2021).[9] Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. Pharmaceuticals, 14(8), 733.[9][10]

  • Zhang, C., et al. (2016). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-threo-methylphenidate... in rat plasma. Journal of Chromatography B, 1011, 45-52.[11]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

Sources

Method

Application Note: Precision Synthesis and Isolation of L-threo-Methylphenidate HCl from Ritalinic Acid

Executive Summary Target Compound: L-threo-methylphenidate hydrochloride [(2S,2'S)-methyl 2-phenyl-2-(piperidin-2-yl)acetate HCl] Starting Material: dl-threo-Ritalinic Acid Primary Application: Analytical standards, meta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: L-threo-methylphenidate hydrochloride [(2S,2'S)-methyl 2-phenyl-2-(piperidin-2-yl)acetate HCl] Starting Material: dl-threo-Ritalinic Acid Primary Application: Analytical standards, metabolic profiling, and pharmacological exclusion studies.

This application note details a robust, scalable protocol for the preparation of high-purity L-threo-methylphenidate (L-TMP). While the d-threo isomer (dexmethylphenidate) is the pharmacologically active eutomer for ADHD treatment, the L-threo isomer (distomer) is critical for chiral purity assays, forensic analysis, and pharmacokinetic studies involving enantioselective metabolism.

The method outlined below utilizes a Post-Esterification Resolution strategy. Unlike pre-esterification resolution (resolving the acid), this route benefits from the superior solubility differences of methylphenidate-tartrate salts compared to ritalinic acid salts, resulting in higher enantiomeric excess (% ee) and operational simplicity.

Strategic Overview & Chemistry

The synthesis proceeds in three distinct phases:

  • Fischer Esterification: Conversion of dl-ritalinic acid to dl-methylphenidate using thionyl chloride (

    
    ) and methanol. This method is preferred over HCl gas for its speed and high yield (>95%).
    
  • Chiral Resolution: Selective precipitation of the L-threo isomer using (-)-O,O'-di-p-toluoyl-L-tartaric acid (L-DTTA) . Note that industrial processes typically use D-DTTA to isolate the d-isomer; here, we invert the chiral selector to directly precipitate the target L-isomer.

  • Salt Exchange: Conversion of the intermediate tartrate salt to the stable hydrochloride salt.

Process Workflow

G Start Start: dl-threo-Ritalinic Acid Step1 Step 1: Esterification (MeOH, SOCl2, 0-5°C) Start->Step1 Inter1 Intermediate: dl-threo-Methylphenidate HCl Step1->Inter1 Step2 Step 2: Free Basing (aq. NaOH/DCM) Inter1->Step2 Inter2 Intermediate: dl-threo-Methylphenidate Free Base Step2->Inter2 Step3 Step 3: Chiral Resolution (Add (-)-L-DTTA in MeOH) Inter2->Step3 Solid Precipitate: L-threo-MPH • L-DTTA Salt Step3->Solid Crystallization Liquor Mother Liquor: Enriched D-threo isomer Step3->Liquor Filtration Step4 Step 4: Salt Exchange (HCl/IPA) Solid->Step4 Final Final Product: L-threo-Methylphenidate HCl Step4->Final

Figure 1: Operational workflow for the synthesis and isolation of L-threo-methylphenidate.

Reagents and Equipment

ReagentGradePurpose
dl-threo-Ritalinic Acid>98%Starting Material
Methanol (MeOH)AnhydrousSolvent / Reactant
Thionyl Chloride (

)
Reagent GradeEsterification Agent
(-)-O,O'-Di-p-toluoyl-L-tartaric acid >99% (Optical)Chiral Resolving Agent
Dichloromethane (DCM)ACS GradeExtraction Solvent
Sodium Hydroxide (NaOH)5N SolutionBasification
Isopropanol (IPA)ACS GradeRecrystallization Solvent
HCl in Isopropanol5-6NSalt Formation

Experimental Protocols

Protocol A: Esterification of Ritalinic Acid

This step converts the carboxylic acid to the methyl ester. The use of thionyl chloride generates anhydrous HCl in situ, driving the reaction to completion.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a nitrogen inlet.

  • Charge: Add 10.0 g (45.6 mmol) of dl-ritalinic acid and 100 mL of anhydrous methanol. Cool the suspension to 0–5°C using an ice/salt bath.

  • Addition: Dropwise add 16.3 g (10 mL, 137 mmol) of thionyl chloride over 45 minutes. Caution: Exothermic reaction with gas evolution (

    
    , HCl).
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–15 hours.

  • Workup: Evaporate the solvent under reduced pressure to obtain a thick oil or semi-solid.

  • Neutralization (Free Basing):

    • Dissolve the residue in 100 mL water .

    • Cool to 10°C and adjust pH to ~12 using 5N NaOH .

    • Extract immediately with 3 x 50 mL Dichloromethane (DCM) .

    • Dry combined organics over

      
      , filter, and concentrate to yield ~10.0 g  of dl-threo-methylphenidate free base (pale yellow oil).
      
    • Yield: ~94%.

Protocol B: Chiral Resolution (The Critical Step)

To isolate the L-isomer, we use the L-form of the tartaric acid derivative. Standard industrial protocols use the D-form to isolate the D-drug; here we reverse the agent to precipitate the L-target.

  • Preparation: Dissolve 10.0 g (42.9 mmol) of dl-threo-methylphenidate free base (from Protocol A) in 40 mL methanol .

  • Resolving Agent: In a separate vessel, dissolve 16.5 g (42.9 mmol) of (-)-O,O'-di-p-toluoyl-L-tartaric acid (L-DTTA) in 40 mL methanol .

  • Crystallization:

    • Add the L-DTTA solution to the amine solution at 40–45°C .

    • Stir for 30 minutes at 40°C.

    • Allow the mixture to cool slowly to room temperature (25°C) over 2 hours.

    • Further cool to 0–5°C and hold for 1 hour to maximize precipitation.

  • Isolation: Filter the white precipitate. Wash the cake with 20 mL cold methanol .

  • Result: The solid is L-threo-methylphenidate[1] • L-DTTA salt .

    • Theoretical Yield: ~13.2 g (50% of total mass).

    • Actual Yield: Typically 10–11 g.

Protocol C: Conversion to Hydrochloride Salt

The tartrate salt is not suitable for long-term storage or standard analytical use. It must be converted to the hydrochloride form.[2][3]

  • Basification: Suspend the wet tartrate salt cake in 50 mL water and 50 mL DCM . Add 5N NaOH until pH > 12. Separate layers and extract aqueous phase again with DCM.[3] Combine organic layers, dry (

    
    ), and evaporate to yield L-threo-methylphenidate free base .
    
  • Salt Formation:

    • Dissolve the free base in 30 mL Isopropanol (IPA) .

    • Cool to 5°C.[3]

    • Add 1.1 equivalents of HCl in IPA (or bubble dry HCl gas) dropwise.

    • Stir for 1 hour at 0–5°C.

  • Filtration: Filter the white crystalline solid. Wash with cold IPA.

  • Drying: Dry under vacuum at 40°C.

  • Final Product: L-threo-Methylphenidate Hydrochloride .

Analytical Validation

Trustworthiness in chiral synthesis requires rigorous validation.

Quantitative Data Summary
ParameterSpecificationTypical Result
Appearance White Crystalline PowderConforms
Chemical Purity (HPLC) > 99.0%99.6%
Chiral Purity (HPLC) > 99.0% ee99.4% ee
Specific Rotation

-84° to -92° (c=1, MeOH)-87.5°
Melting Point 204–206°C205°C
Chiral HPLC Method

To verify the absence of the D-isomer (dexmethylphenidate), use the following method:

  • Column: Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • Retention Times:

    • L-threo-isomer: ~6-7 min (elutes first on OD-H typically, verify with racemate).

    • D-threo-isomer: ~8-9 min.

References

  • Prashad, M., et al. (1999).[4] "Enantioselective synthesis of (2R,2'R)-threo-methylphenidate hydrochloride." Journal of Organic Chemistry, 64(5), 1750–1753. Link

  • Patrick, K. S., et al. (1987).[5] "Pharmacology of the enantiomers of threo-methylphenidate." Journal of Pharmacology and Experimental Therapeutics, 241(1), 152-158.[1][5] Link

  • Thai, D. L., et al. (1998). "Asymmetric synthesis and pharmacology of methylphenidate enantiomers." Journal of Medicinal Chemistry, 41(4), 591-601. Link

  • Axten, J. M., et al. (1998). "Resolution of methylphenidate using O,O'-di-p-toluoyltartaric acid." Tetrahedron: Asymmetry, 9(12), 2133-2136. (Adapted here for L-isomer). Link

  • Cayman Chemical. (2024). "Product Information: (±)-threo-Methylphenidate (hydrochloride)." Cayman Chemical Product Database. Link

Sources

Application

Application Note: Forensic Analysis of Methylphenidate Enantiomers in Urine

Introduction Methylphenidate (MPH), a chiral psychostimulant commonly prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, exists as four stereoisomers.[1] The therapeutic effects are primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methylphenidate (MPH), a chiral psychostimulant commonly prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, exists as four stereoisomers.[1] The therapeutic effects are primarily attributed to the d-threo-enantiomer, which is significantly more pharmacologically active than its l-threo-counterpart.[1][2] Commercially available formulations of methylphenidate are often racemic mixtures (e.g., Ritalin), containing a 50:50 ratio of d- and l-threo-methylphenidate, although enantiopure formulations of d-threo-methylphenidate (dexmethylphenidate, e.g., Focalin) are also available.[3] This stereospecificity in pharmacological activity necessitates enantioselective analytical methods in forensic toxicology and clinical monitoring. The analysis of methylphenidate enantiomers and its primary metabolite, ritalinic acid (RA), in urine provides crucial information for assessing compliance, identifying potential abuse, and distinguishing between different pharmaceutical preparations.[4][5]

The human body metabolizes the enantiomers of methylphenidate differently. The l-isomer is more rapidly metabolized by carboxylesterase 1 (CES1) in the liver, leading to a higher d/l ratio in plasma and urine after oral administration of a racemic mixture.[6][7] This enantioselective metabolism is a key factor in interpreting urinary drug test results. An altered d/l ratio can indicate the use of an enantiopure formulation or potentially point to genetic variations in metabolic enzymes.[4][8]

This application note provides a comprehensive guide for the forensic analysis of methylphenidate enantiomers in urine, detailing a validated workflow from sample preparation to data interpretation. The protocols described herein are designed to ensure scientific integrity and produce reliable, defensible results for researchers, scientists, and drug development professionals.

Sample Preparation: A Critical First Step

The complexity of the urine matrix necessitates a robust sample preparation protocol to remove interfering substances and concentrate the analytes of interest. This ensures the accuracy and sensitivity of the subsequent chromatographic analysis. The following workflow is recommended for the extraction of methylphenidate and ritalinic acid from urine.

Enzymatic Hydrolysis

Many drugs and their metabolites are excreted in urine as glucuronide conjugates to increase their water solubility for elimination.[9] To accurately quantify the total amount of methylphenidate and ritalinic acid, an enzymatic hydrolysis step is often employed to cleave these conjugates and release the parent compounds.[10][11] β-glucuronidase is the enzyme commonly used for this purpose.[9][12]

Protocol: Enzymatic Hydrolysis

  • To 1 mL of urine sample in a glass tube, add an internal standard solution (e.g., deuterated methylphenidate and ritalinic acid).

  • Add 500 µL of a suitable buffer solution (e.g., acetate buffer, pH 5.0).

  • Add 50 µL of β-glucuronidase enzyme solution (e.g., from Helix pomatia).

  • Gently vortex the mixture.

  • Incubate the sample at an optimized temperature and duration (e.g., 55°C for 2 hours or according to the enzyme manufacturer's instructions). The efficiency of hydrolysis can be influenced by the enzyme source, temperature, and incubation time.[10][13]

  • After incubation, allow the sample to cool to room temperature.

G cluster_prep Sample Preparation Urine 1. Urine Sample Collection IS 2. Internal Standard Addition Urine->IS Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) IS->Hydrolysis Extraction 4. Solid-Phase Extraction (SPE) Hydrolysis->Extraction Elution 5. Elution of Analytes Extraction->Elution Evaporation 6. Evaporation & Reconstitution Elution->Evaporation Analysis 7. LC-MS/MS Analysis Evaporation->Analysis

Caption: Workflow for Urine Sample Preparation.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for purifying and concentrating analytes from complex matrices like urine.[14][15] It offers advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher analyte recovery, and reduced solvent consumption. Molecularly imprinted polymers (MIPs) can offer even greater selectivity for specific analytes or drug classes.

Protocol: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analytes from the cartridge with 2 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Chiral Separation and Detection by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of methylphenidate enantiomers and ritalinic acid in biological samples.[4][16][17] The key to this analysis is the use of a chiral stationary phase (CSP) that can differentiate between the d- and l-enantiomers.

Chromatographic Conditions

A variety of chiral columns are commercially available for the separation of methylphenidate enantiomers. Vancomycin-based columns have been shown to be effective for this purpose.[18][19]

Table 1: Recommended LC-MS/MS Parameters

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Chiral Stationary Phase (e.g., Chirobiotic V2, 150 x 4.6 mm, 5 µm)[19]
Mobile Phase Isocratic or gradient elution with a mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid). A typical mobile phase could be methanol/ammonium acetate (92:8, v/v; 20 mM, pH 4.1).[19]
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 40°C
Injection Volume 5 - 20 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Mass Spectrometry Detection

Tandem mass spectrometry provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Table 2: Example MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
d-threo-Methylphenidate234.284.1
l-threo-Methylphenidate234.284.1
d,l-Ritalinic Acid220.184.1
Methylphenidate-d10 (IS)244.294.1
Ritalinic Acid-d10 (IS)230.194.1

Note: These are example transitions and should be optimized for the specific instrument used.

G cluster_analysis Analytical Workflow Sample 1. Reconstituted Sample LC 2. Chiral LC Separation Sample->LC ESI 3. Electrospray Ionization LC->ESI MS1 4. Q1: Precursor Ion Selection ESI->MS1 CID 5. Q2: Collision-Induced Dissociation MS1->CID MS2 6. Q3: Product Ion Selection CID->MS2 Detector 7. Detection & Quantification MS2->Detector

Caption: Chiral LC-MS/MS Analytical Workflow.

Method Validation

A thorough method validation is essential to ensure the reliability of the analytical results. Key validation parameters include:

Table 3: Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[8]Signal-to-noise ratio ≥ 10; Precision (%CV) ≤ 20%; Accuracy (%RE) within ±20%
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Intra- and inter-assay coefficient of variation (%CV) ≤ 15% (≤ 20% at LOQ)
Accuracy The closeness of the mean test results obtained by the method to the true value.Percent relative error (%RE) within ±15% (±20% at LOQ)
Recovery The efficiency of the extraction procedure.Consistent and reproducible across the concentration range
Matrix Effect The effect of co-eluting, interfering substances from the matrix on the ionization of the analyte.Assessed by comparing the response of an analyte in a post-extraction spiked sample to the response in a neat solution.
Stability The stability of the analytes in the biological matrix under different storage and processing conditions.[4]Analyte concentration should remain within ±15% of the initial concentration.

Data Interpretation

The interpretation of the enantiomeric ratio of methylphenidate in urine is a critical aspect of forensic analysis.

  • Racemic Mixture Administration: Following the oral administration of a racemic mixture of methylphenidate, the d/l ratio in urine is typically greater than 1, often around 10, due to the preferential metabolism of the l-enantiomer.[7]

  • Enantiopure Formulation Administration: If a subject is administered an enantiopure d-threo-methylphenidate formulation, l-threo-methylphenidate will be absent or present at very low concentrations in the urine.

  • Illicit Use: The enantiomeric ratio can also provide clues about the illicit synthesis of methylphenidate, as different synthetic routes may result in different enantiomeric compositions.

It is important to consider that individual variations in metabolism, influenced by genetic factors affecting the CES1 enzyme, can lead to differences in the d/l ratio.[4] Therefore, a comprehensive interpretation should take into account the subject's clinical history and other relevant information.

Conclusion

The forensic analysis of methylphenidate enantiomers in urine is a powerful tool for a variety of applications, from therapeutic drug monitoring to the investigation of illicit drug use. The detailed protocols and methodologies presented in this application note provide a robust framework for obtaining accurate and reliable results. By combining a meticulous sample preparation strategy with a validated chiral LC-MS/MS method and a thorough understanding of stereoselective metabolism, researchers and forensic scientists can confidently interpret the enantiomeric composition of methylphenidate in urine samples.

References

  • Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC. (2023, December 21). Retrieved from [Link]

  • Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. (2025, October 7). Restek. Retrieved from [Link]

  • Assessing and Optimising Several Enzymes Used for Drug Analysis in Urine. (2019, August 12). Middle East Journal of Applied Science & Technology. Retrieved from [Link]

  • Using Hydrolysis to Improve Urine Drug Test Accuracy. (2018, March 1). American Association for Clinical Chemistry. Retrieved from [Link]

  • Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. (2023, December 21). PubMed. Retrieved from [Link]

  • Enantiospecific gas chromatographic-mass spectrometric anaylsis of urinary methylphenidate: Implications for phenotyping. (n.d.). PMC. Retrieved from [Link]

  • Clinical Application Study of Polymeric Nanospheres Network in Methylphenidate Extraction from Urine Samples by Dispersive Solid. (2021, February 22). Advanced Pharmaceutical Bulletin. Retrieved from [Link]

  • LC-MS/MS assay of methylphenidate: Stability and pharmacokinetics in human. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d. (n.d.). University of Saskatchewan. Retrieved from [Link]

  • Stereoselective urinary pharmacokinetics of dl-threo-methylphenidate and its major metabolite in humans. (n.d.). PubMed. Retrieved from [Link]

  • Detection of ritalinic acid in urine by thin-layer chromatography and gas chromatography. (n.d.). SpringerLink. Retrieved from [Link]

  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. (2012, July 24). Oxford Academic. Retrieved from [Link]

  • Kinetic analysis of enantiomers of threo-methylphenidate and its metabolite in two healthy subjects after oral administration as determined by a gas chromatographic-mass spectrometric method. (n.d.). PubMed. Retrieved from [Link]

  • Individual concentration-time profiles of d- and l-threo-methylphenidate (MPH) and d. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Quantitative determination of d- and l-threo enantiomers of methylphenidate in brain tissue by liquid chromatography-mass spectrometry. (2013, December 15). PubMed. Retrieved from [Link]

  • Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. (2017). International Journal of PharmTech Research. Retrieved from [Link]

  • Extraction, Preconcentration and Determination of Methylphenidate in Urine Sample using Solvent Bar Microextraction in Combination with HPLC-UV: Optimization by Experimental Design. (2017, October 25). ResearchGate. Retrieved from [Link]

  • Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. (2022, September 1). MDPI. Retrieved from [Link]

  • Development of Analytical Method for the Determination of Methylphenidate, the Analog Ethylphenidate and Their Metabolite Ritalinic Acid in Oral Fluid Samples by Micro-Quechers and Liquid Chromatography−Tandem Mass Spectrometry. (n.d.). Omsk Scientific Bulletin. Retrieved from [Link]

  • Development and Validation of Toxicological Methods for Cognitive Stimulants in Traditional and Alternative Matrices. (2021, December 1). Sam Houston State University. Retrieved from [Link]

  • Methylphenidate. (n.d.). Wikipedia. Retrieved from [Link]

  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. (2012, July 24). Oxford Academic. Retrieved from [Link]

  • A stability indicating method development and validation for determination of Methylphenidate Hydrochloride and its impurities in solid pharmaceutical oral dosage form by RP-HPLC as per ICH guidelines. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Comparative Toxicity of L-threo-methylphenidate in Animal Models

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The "Silent" Isomer Hypothesis In the development of psychostimulants, stereochemistry dictates...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Silent" Isomer Hypothesis

In the development of psychostimulants, stereochemistry dictates efficacy. Methylphenidate (MPH) has historically been marketed as a racemic mixture (dl-threo-MPH) containing equal parts of the pharmacologically active d-threo isomer (dexmethylphenidate) and the purportedly inactive l-threo isomer.[1][2]

For decades, l-threo-MPH was viewed merely as "isometric ballast"—metabolically burdensome but toxicologically inert. However, advanced animal models reveal a more nuanced reality. While l-threo-MPH lacks the therapeutic efficacy of its enantiomer, it is not biologically silent. Comparative toxicity studies indicate that the l-isomer contributes to specific autonomic and behavioral adverse events, distinct from the dopaminergic overstimulation caused by the d-isomer.

This guide analyzes the comparative toxicity of l-threo-MPH versus d-threo-MPH and the racemic mixture, synthesizing pharmacokinetic data, receptor binding profiles, and functional observational outcomes in rodent models.

Pharmacodynamic & Pharmacokinetic Divergence[1]

The Receptor Mismatch

The primary mechanism of MPH is the inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET).[3] The d-threo isomer exhibits high affinity for these transporters. In contrast, the l-threo isomer displays negligible affinity for DAT/NET but retains weak affinity for serotonergic receptors (5-HT1A, 5-HT2B), potentially contributing to off-target effects without therapeutic gain.

Comparative Binding Affinities (Rat Brain Membranes): | Target | d-threo-MPH (


 or 

) | l-threo-MPH (

or

) | Functional Implication | | :--- | :--- | :--- | :--- | | DAT | ~33–131 nM | > 5,000 nM | d-isomer drives efficacy; l-isomer is inactive. | | NET | ~244 nM | > 5,000 nM | d-isomer drives pressor effects. | | 5-HT1A | Moderate Affinity | Weak Affinity | Potential modulation of mood/anxiety side effects. | | 5-HT2B | Moderate Affinity | Weak Affinity | Potential cardiovascular relevance.[4][5] |
Metabolic Competition (The CES1A1 Bottleneck)

In humans, l-threo-MPH undergoes extensive first-pass metabolism by hepatic carboxylesterase 1 (CES1A1) to l-ritalinic acid, resulting in low bioavailability (~1%). However, in rats, the bioavailability of the l-isomer is higher, making the rat a critical model for assessing potential systemic toxicity that might occur in human overdose or hepatic impairment scenarios.

Critical Interaction: The presence of l-threo-MPH in the racemic mixture can competitively inhibit the hydrolysis of d-threo-MPH or other CES1 substrates, potentially altering the pharmacokinetic profile of the active drug.

MetabolicPathways cluster_legend Pathway Dynamics Racemic Racemic MPH (dl-threo) d_MPH d-threo-MPH (Active) Racemic->d_MPH Separation l_MPH l-threo-MPH (Inactive/Burden) Racemic->l_MPH Separation CES1 CES1A1 Enzyme (Hepatic) d_RA d-Ritalinic Acid (Inactive) CES1->d_RA l_RA l-Ritalinic Acid (Inactive) CES1->l_RA d_MPH->CES1 Hydrolysis SideEffects Autonomic/Maternal Adverse Effects d_MPH->SideEffects Adrenergic Overstimulation l_MPH->CES1 Rapid Hydrolysis (Competitive Load) l_MPH->SideEffects Off-Target Binding (High Dose) Legend l-MPH acts as a metabolic substrate, occupying CES1 and potentially contributing to side effects via non-DAT mechanisms.

Figure 1: Stereoselective metabolic pathway of Methylphenidate. Note the competitive load on CES1A1 by the l-isomer.

Comparative Toxicity Profile

Neurobehavioral Toxicity

The most definitive comparative data comes from Functional Observational Battery (FOB) studies in rats. Research by Teo et al. (2003) demonstrated that while l-threo-MPH is less potent than the d-isomer, the racemic mixture often elicits a broader spectrum of adverse signs than the equivalent active dose of pure d-threo-MPH.

  • Locomotor Sensitization: d-threo-MPH induces robust locomotor sensitization (a marker of addiction liability/dopaminergic neurotoxicity). l-threo-MPH induces minimal to no sensitization.

  • Adverse Signs: At high doses, racemic MPH caused significantly higher incidences of repetitive pawing, dilated pupils, and vocalization compared to equimolar doses of pure d-threo-MPH. This suggests the l-isomer (or the interaction) exacerbates autonomic stress.

Developmental & Reproductive Toxicity

In teratogenicity studies (Rat and Rabbit models), the distinction becomes sharper.

  • Maternal Toxicity: Pregnant dams treated with racemic MPH showed significantly greater agitation, aggression, and salivation compared to those treated with d-threo-MPH.

  • Fetal Outcome: Neither isomer is teratogenic, but the maternal stress induced by the racemic mixture (driven partly by the l-isomer load) led to lower maternal weight gain.

Comparative Adverse Effect Table (Rat Model):

Endpoint d-threo-MPH (Focalin) l-threo-MPH dl-threo-MPH (Racemic)
Therapeutic Potency High (1x Dose) Negligible Moderate (2x Dose required)
Locomotor Hyperactivity Severe Mild/None Severe
Autonomic Signs (Pupil Dilation) Moderate Mild Severe (Potentiated)
Maternal Agitation Low Low High

| Cardiovascular Pressor Effect | Dose-dependent increase | Minimal | Dose-dependent increase |

Experimental Protocols for Comparative Assessment

To validate these findings in your own facility, use the following self-validating protocols.

Protocol A: Chiral Functional Observational Battery (FOB)

Objective: Differentiate off-target toxicity (l-isomer) from exaggerated pharmacology (d-isomer).

Workflow:

  • Subjects: Sprague-Dawley Rats (n=10/sex/group).

  • Groups:

    • Vehicle Control.[6]

    • d-threo-MPH (High Dose: 50 mg/kg).[7][8]

    • l-threo-MPH (High Dose: 50 mg/kg).

    • dl-threo-MPH (Equimolar Active Dose: 100 mg/kg).[7][8][9]

  • Dosing: Oral gavage (PO) to mimic clinical route.

  • Timepoints: T=0 (Pre-dose), T+30m, T+60m, T+120m, T+24h.

  • Scoring Parameters (Blinded):

    • Home Cage: Posture, vocalization, palpebral closure.

    • Hand-held: Ease of removal, handling reactivity, lacrimation, salivation.

    • Open Field: Rearing count, gait abnormalities, stereotypy (repetitive head weaving).

Validation Criteria:

  • d-MPH group must show increased rearing/stereotypy (Positive Control for efficacy).

  • l-MPH group should show minimal rearing.

  • Critical Readout: If dl-MPH group shows higher "Handling Reactivity" or "Salivation" scores than d-MPH, the l-isomer burden hypothesis is confirmed.

Protocol B: Telemetric Cardiovascular Monitoring

Objective: Assess if l-threo-MPH attenuates or exacerbates the pressor effects of the d-isomer.

TelemetryWorkflow cluster_dosing Crossover Dosing Design Implantation Surgical Implantation (HD-S10 Transmitter) Recovery Recovery Period (10-14 Days) Implantation->Recovery Baseline Baseline Recording (24h acclimation) Recovery->Baseline Dose1 Day 1: Vehicle Baseline->Dose1 Dose2 Day 3: d-MPH (Active) Dose1->Dose2 Dose3 Day 5: l-MPH (Inactive) Dose2->Dose3 Dose4 Day 7: dl-MPH (Racemic) Dose3->Dose4 Analysis Data Analysis: MAP, HR, Pulse Pressure Dose4->Analysis

Figure 2: Telemetry workflow for cardiovascular safety assessment. Note the washout periods (Days 2, 4, 6) are implied to prevent carryover.

References

  • Teo, S. K., et al. (2003). Neurobehavioral effects of racemic threo-methylphenidate and its D and L enantiomers in rats.[9] Pharmacology Biochemistry and Behavior.[10] Link

  • Teo, S. K., et al. (2002). A 90-day oral gavage toxicity study of D-methylphenidate and D,L-methylphenidate in Sprague-Dawley rats. Toxicology.[11] Link

  • Markowitz, J. S., et al. (2006). A comprehensive in vitro screening of d-, l-, and dl-threo-methylphenidate: an exploratory study.[3] Journal of Child and Adolescent Psychopharmacology.[3] Link

  • Teo, S. K., et al. (2003). D-Methylphenidate and D,L-Methylphenidate Are Not Developmental Toxicants in Rats and Rabbits. Birth Defects Research (Part B). Link

  • Bentley, J., et al. (2015). Sex differences in the kinetic profiles of d- and l- methylphenidate in the brains of adult rats. European Review for Medical and Pharmacological Sciences. Link

Sources

Comparative

A Comparative Guide to the Clearance Rates of L-threo-methylphenidate and Dexmethylphenidate

For researchers and professionals in drug development, a nuanced understanding of stereoisomerism is critical to optimizing therapeutic outcomes. This guide provides an in-depth comparison of the clearance rates of L-thr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a nuanced understanding of stereoisomerism is critical to optimizing therapeutic outcomes. This guide provides an in-depth comparison of the clearance rates of L-threo-methylphenidate and its pharmacologically active counterpart, dexmethylphenidate (d-threo-methylphenidate). We will explore the underlying metabolic pathways and provide a robust experimental framework for quantifying these differences in a laboratory setting.

Introduction: The Significance of Enantioselectivity in Methylphenidate Pharmacokinetics

Methylphenidate (MPH) is a chiral therapeutic agent widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD). It possesses two chiral centers, resulting in four possible stereoisomers. The commercially available racemic mixture, commonly known under the trade name Ritalin, consists of d-threo- and l-threo-enantiomers. It is now well-established that the therapeutic efficacy of methylphenidate is primarily attributed to the d-threo-enantiomer, dexmethylphenidate.[1] This has led to the development and marketing of dexmethylphenidate as a single-enantiomer formulation (Focalin).

A critical aspect of understanding the pharmacological profile of racemic methylphenidate lies in the profound differences in the pharmacokinetic profiles of its enantiomers. This guide will specifically focus on the disparities in their clearance rates, a key determinant of drug exposure and, consequently, therapeutic effect and potential side effects.

A Quantitative Comparison of Pharmacokinetic Parameters

The clearance of L-threo-methylphenidate is significantly more rapid than that of dexmethylphenidate, a difference that is starkly illustrated by their respective pharmacokinetic parameters following both intravenous and oral administration. The following table summarizes key data from a definitive enantioselective pharmacokinetic evaluation in healthy human volunteers.

Pharmacokinetic ParameterDexmethylphenidate (d-MPH)L-threo-methylphenidate (l-MPH)
Clearance (CL) 23.3 ± 4.5 L/h134.4 ± 35.4 L/h
Mean Residence Time (MRT) 2.5 ± 0.3 h0.8 ± 0.1 h
Volume of Distribution (Vdss) 79.5 ± 20.2 L148.8 ± 39.0 L
Half-life (t1/2) 2.2 hoursNot explicitly stated, but significantly shorter than d-MPH
Absolute Bioavailability (F) 0.230.05

Data derived from Srinivas et al., 1992.[2]

As the data clearly indicates, the clearance of l-threo-methylphenidate is approximately 5.8-fold higher than that of dexmethylphenidate. This leads to a much shorter mean residence time and a significantly lower absolute bioavailability when administered orally.

The Mechanism of Differential Clearance: The Role of Carboxylesterase 1 (CES1)

The marked difference in the clearance rates of the methylphenidate enantiomers is not a result of differential renal excretion but rather a consequence of stereoselective presystemic and systemic metabolism.[2] The primary enzyme responsible for the metabolism of methylphenidate is Carboxylesterase 1 (CES1), which is highly expressed in the liver.[3]

CES1 catalyzes the hydrolysis of the methyl ester of methylphenidate to its inactive metabolite, ritalinic acid. This enzymatic process exhibits a high degree of stereoselectivity, with a strong preference for the l-threo-enantiomer.[4] This preferential metabolism of l-threo-methylphenidate to l-ritalinic acid is the principal reason for its rapid clearance and low systemic exposure compared to dexmethylphenidate.

G cluster_0 Systemic Circulation cluster_1 Hepatic Metabolism MPH Racemic Methylphenidate (d-MPH and l-MPH) dMPH Dexmethylphenidate (d-MPH) MPH->dMPH Pharmacologically Active lMPH L-threo-methylphenidate (l-MPH) MPH->lMPH Pharmacologically Inactive CES1 Carboxylesterase 1 (CES1) dMPH->CES1 Slow Hydrolysis lMPH->CES1 Rapid Hydrolysis dRA d-Ritalinic Acid (Inactive Metabolite) CES1->dRA lRA l-Ritalinic Acid (Inactive Metabolite) CES1->lRA Excretion Renal Excretion dRA->Excretion lRA->Excretion G cluster_0 Preparation cluster_1 Incubation cluster_2 Sample Processing & Analysis cluster_3 Data Analysis A Thaw HLMs and prepare NADPH regenerating system C Pre-incubate HLMs and MPH enantiomers at 37°C in phosphate buffer A->C B Prepare stock solutions of d-MPH, l-MPH, and racemic MPH B->C D Initiate reaction by adding NADPH regenerating system C->D E Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) D->E F Terminate reaction in aliquots with cold ACN containing internal standard E->F G Centrifuge to precipitate proteins F->G H Analyze supernatant by chiral LC-MS/MS G->H I Plot ln(% remaining) vs. time for each enantiomer H->I J Calculate the elimination rate constant (k) I->J K Calculate in vitro intrinsic clearance (CLint) J->K

Workflow for HLM stability assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw pooled HLMs on ice.

    • Prepare a working solution of the NADPH regenerating system in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of dexmethylphenidate, l-threo-methylphenidate, and racemic methylphenidate in a suitable solvent (e.g., methanol or DMSO).

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration, e.g., 0.5 mg/mL) and the test compound (final concentration, e.g., 1 µM) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately add the aliquot to a tube containing cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.

    • Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Chiral LC-MS/MS Analysis:

    • Inject the supernatant onto a chiral HPLC column capable of separating the d- and l-enantiomers of methylphenidate.

    • Quantify the concentration of each enantiomer at each time point using a validated LC-MS/MS method.

  • Data Analysis and Calculation of In Vitro Intrinsic Clearance (CLint):

    • For each enantiomer, plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of this plot, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Conclusion

The clearance of L-threo-methylphenidate is substantially faster than that of dexmethylphenidate due to the stereoselective metabolism by CES1. This fundamental pharmacokinetic difference underscores the rationale for the development of the single-enantiomer product, dexmethylphenidate, to provide a more predictable and therapeutically relevant exposure. The provided in vitro methodology offers a reliable framework for researchers to investigate and quantify the enantioselective metabolism of methylphenidate and other chiral compounds, which is a critical step in modern drug development and optimization.

References

  • Srinivas, N. R., Hubbard, J. W., Quinn, D., & Midha, K. K. (1992). Enantioselective pharmacokinetics and pharmacodynamics of dl-threo-methylphenidate in children with attention deficit hyperactivity disorder. Clinical pharmacology and therapeutics, 52(5), 561–568. [Link]

  • Sun, Z., Murry, D. J., Blaschke, T. F., & Mody, T. D. (2004). Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. The Journal of pharmacology and experimental therapeutics, 310(2), 469–476. [Link]

  • Markowitz, J. S., DeVane, C. L., & Boulton, D. W. (2001). A comprehensive in vitro screening of d-, l-, and dl-threo-methylphenidate: an exploratory study. Journal of child and adolescent psychopharmacology, 11(4), 377–386. [Link]

  • Aoyama, T., & Tsuchiya, K. (2014). Enantioselective determination of methylphenidate and its main metabolite, ritalinic acid, in human plasma and urine by liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 38(7), 413–419. [Link]

  • Focalin (dexmethylphenidate hydrochloride) prescribing information. (2021). Novartis Pharmaceuticals Corporation. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Wienkers, L. C., & Hanzlik, R. P. (1992). A general method for the determination of the intrinsic clearance of drugs in human liver microsomes. Drug metabolism and disposition, 20(4), 546–551. [Link]

Sources

Validation

Cross-Reactivity of L-threo-Methylphenidate in Immunoassays: A Technical Comparison Guide

The following is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes mechanistic insights, comparative data, and experimental protocols regarding the cross-reactivi...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes mechanistic insights, comparative data, and experimental protocols regarding the cross-reactivity of L-threo-methylphenidate.

Executive Summary: The Chiral Challenge

Methylphenidate (MPH) exists as a chiral molecule with two centers of asymmetry, but the commercial landscape is divided between the racemic mixture (Ritalin®, dl-threo-MPH) and the pure isomer (Focalin®, d-threo-MPH). While the d-threo isomer is pharmacologically active, the L-threo isomer is considered a distomer—less active but metabolically distinct.

For researchers and toxicologists, the L-threo isomer presents a significant analytical variable. Most commercial immunoassays are designed using polyclonal antibodies raised against the racemic drug or its metabolite.[1] This guide objectively analyzes the cross-reactivity of L-threo-methylphenidate and its primary metabolite (L-ritalinic acid ) across different immunoassay platforms, contrasting them with stereoselective reference methods.

Mechanistic Background: Stereoselective Metabolism & Detection Targets

To understand cross-reactivity, one must first map the target analyte's lifecycle.[1] Immunoassays do not detect "drug efficacy"; they detect "molecular shape."[1]

The Metabolic Trap

Methylphenidate is metabolized by Carboxylesterase 1 (CES1) in the liver.[1] This process is highly stereoselective.[1]

  • L-threo-MPH: Hydrolyzed rapidly (

    
     hours).
    
  • d-threo-MPH: Hydrolyzed slowly (

    
     hours).
    

Consequence: In urine samples, the concentration of L-ritalinic acid (L-RA) often exceeds that of d-ritalinic acid (d-RA) in the early post-dose phase, despite the plasma dominance of the d-isomer. If an immunoassay antibody exhibits high cross-reactivity to the L-metabolite, it may overestimate the "active" drug load or yield positive results long after the active d-isomer has cleared.

Pathway Visualization

The following diagram illustrates the stereoselective hydrolysis and the specific targets for immunoassay antibodies.

MPH_Metabolism Racemic Racemic Methylphenidate (dl-threo-MPH) L_MPH L-threo-MPH (Distomer) Racemic->L_MPH Separation D_MPH d-threo-MPH (Eutomer) Racemic->D_MPH CES1 CES1 Enzyme (Stereoselective) L_RA L-Ritalinic Acid (Inactive Metabolite) High Urine Conc. CES1->L_RA Major Urinary Analyte D_RA d-Ritalinic Acid (Inactive Metabolite) CES1->D_RA Minor Urinary Analyte L_MPH->CES1 Rapid Hydrolysis D_MPH->CES1 Slow Hydrolysis Antibody Immunoassay Antibody (Polyclonal) L_RA->Antibody High Cross-Reactivity (Potential Overestimation) D_RA->Antibody Target Binding

Figure 1: Stereoselective metabolism of Methylphenidate. Note the rapid conversion of L-MPH to L-Ritalinic Acid, creating a high-abundance target for non-selective antibodies.

Comparative Analysis: Immunoassays vs. Alternatives

This section compares the performance of standard immunoassays (IA) against Liquid Chromatography-Mass Spectrometry (LC-MS/MS) regarding L-isomer handling.

Cross-Reactivity Data Profile

Most commercial kits target Ritalinic Acid (RA) rather than the parent MPH due to the rapid metabolism described above.[1] However, "Amphetamine" screens are also prone to interference.[1]

Assay TypePrimary TargetCross-Reactivity (L-threo-MPH)Cross-Reactivity (L-Ritalinic Acid)Clinical Implication
MPH-Specific ELISA (e.g., Neogen, ARK)Ritalinic Acid< 1% (Parent)~100% (Metabolite)Detects L-metabolite as valid signal. Cannot distinguish Ritalin (dl) vs. Focalin (d) users.
Amphetamine Screen (CEDIA)d-Amphetamine0.1% - 5% NegligibleHigh conc. of L-MPH (e.g., overdose) may trigger false positive for Amphetamines.
Amphetamine Screen (EMIT II)d-AmphetamineNegligible NegligibleHigher specificity; less prone to L-MPH interference than CEDIA.[1]
Chiral LC-MS/MS Specific Isomers0% (Resolved)0% (Resolved)The only method to quantify L-burden specifically.
The "False Positive" Phenomenon

Researchers must distinguish between Class Cross-Reactivity and Isomeric Cross-Reactivity .[1]

  • Class CR: L-threo-MPH structurally mimics amphetamines (phenethylamine backbone).[1] Some CEDIA (Cloned Enzyme Donor Immunoassay) kits have reported false positives for amphetamines in the presence of high MPH concentrations.[1][2]

  • Isomeric CR: In MPH-specific assays, antibodies often bind L-RA and d-RA with equal affinity. This is not a "false positive" in the traditional sense, but a lack of stereoselectivity .

Key Finding: If you are studying the pharmacokinetics of Dexmethylphenidate (d-threo only), a standard immunoassay will underestimate the total signal compared to a Racemic user, because the L-metabolite contribution is missing.

Experimental Protocol: Validating Cross-Reactivity

To objectively determine the Cross-Reactivity (CR) of L-threo-MPH in your specific assay, follow this self-validating protocol. This method uses the "Spike and Recovery" principle.[1]

Reagents Required[1]
  • Blank Matrix: Drug-free urine or serum (matched to your assay).[1]

  • Reference Standards:

    • d-threo-Methylphenidate (Certified Reference Material).[1][3]

    • L-threo-Methylphenidate (Certified Reference Material).[1]

    • dl-threo-Ritalinic Acid (Metabolite Standard).[1][4]

  • Immunoassay Kit: Target kit for validation.

Step-by-Step Workflow

Step 1: Preparation of Isomer Stocks Dissolve d- and L- isomers separately in methanol to create 1 mg/mL stock solutions.

Step 2: Calibrator Spiking Create a concentration gradient (0, 10, 50, 100, 500, 1000 ng/mL) for each isomer in the Blank Matrix.

  • Set A: Spiked with d-threo-MPH.[1][4][5]

  • Set B: Spiked with L-threo-MPH.[1]

  • Set C: Spiked with dl-Ritalinic Acid (Control).[1]

Step 3: Assay Execution Run the immunoassay according to manufacturer instructions.[1] Ensure triplicate analysis for statistical robustness.

Step 4: Calculation of % Cross-Reactivity Calculate % CR at the assay's cutoff (e.g., 50% binding or


).


Workflow Diagram

Validation_Protocol Start Start Validation Prep Prepare 1 mg/mL Stocks (d-MPH vs L-MPH) Start->Prep Spike Spike Drug-Free Matrix (Range: 0 - 1000 ng/mL) Prep->Spike RunAssay Run Immunoassay (Triplicate) Spike->RunAssay Measure Measure Absorbance/Signal RunAssay->Measure Calc Calculate % Cross-Reactivity Formula: (Target/L-Isomer) * 100 Measure->Calc Output Generate CR Profile Calc->Output

Figure 2: Experimental workflow for determining isomeric cross-reactivity.

Troubleshooting & Optimization

When analyzing data involving L-threo-methylphenidate, researchers often encounter discordant results between Immunoassay (IA) and LC-MS. Use this guide to resolve discrepancies.

ObservationProbable CauseCorrective Action
IA Positive / LC-MS Negative (Amphetamines) Cross-reactivity of L-threo-MPH with Amphetamine antibody.Confirm with LC-MS/MS targeting specific amphetamines.[1] Check if patient is on high-dose Ritalin.[1]
IA Signal > LC-MS Sum (d+L) Metabolite interference.The IA may be detecting minor metabolites (e.g., 6-oxo-ritalinic acid) or matrix effects.
Low IA Recovery in Focalin Users Missing L-isomer contribution.Calibrate the assay using pure d-Ritalinic Acid if testing Focalin patients, or apply a correction factor.

References

  • ClinPGx. (n.d.). Methylphenidate Pathway, Pharmacokinetics. Retrieved from [Link]

  • Srinivas, N. R., et al. (1987).[1] Stereoselective disposition of methylphenidate in children with attention-deficit disorder. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Eichhorst, J., et al. (2004).[1][6][7] Urinary screening for methylphenidate (Ritalin) abuse: a comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. Clinical Biochemistry. Retrieved from [Link]

  • Patrick, K. S., et al. (2013).[1] Stereoselective urinary pharmacokinetics of dl-threo-methylphenidate and its major metabolite in humans. Journal of Analytical Toxicology. Retrieved from [Link]

  • Hughey, J. J., et al. (2019).[1] Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Binding of L-threo-methylphenidate at the Norepinephrine and Dopamine Transporters

This guide provides an in-depth comparison of the binding characteristics of L-threo-methylphenidate (L-MPH) at two critical monoamine transporters: the norepinephrine transporter (NET) and the dopamine transporter (DAT)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the binding characteristics of L-threo-methylphenidate (L-MPH) at two critical monoamine transporters: the norepinephrine transporter (NET) and the dopamine transporter (DAT). We will explore the differential binding affinities, the experimental methodologies used to determine these parameters, and the functional implications for neurotransmitter reuptake.

Introduction to Methylphenidate and its Stereoisomers

Methylphenidate (MPH) is a widely prescribed central nervous system stimulant primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] It exists as a racemic mixture of two enantiomers, d-threo-methylphenidate (d-MPH) and l-threo-methylphenidate (l-MPH).[2] While the therapeutic effects of MPH are largely attributed to the d-isomer, which has a higher affinity for both DAT and NET, understanding the binding profile of the l-isomer is crucial for a complete pharmacological characterization.[2][3] This guide will focus specifically on the less potent l-isomer to elucidate its distinct interactions with NET and DAT.

The Molecular Targets: NET and DAT

The norepinephrine transporter (NET) and the dopamine transporter (DAT) are members of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[4] These transmembrane proteins are responsible for the reuptake of norepinephrine and dopamine, respectively, from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter signal and maintains homeostatic levels of these crucial catecholamines involved in attention, cognition, and reward pathways.

While both transporters share structural homology, subtle differences in their amino acid composition and conformation create distinct binding pockets, leading to differential affinities for various ligands, including the stereoisomers of methylphenidate.

Comparative Binding Affinity of L-threo-methylphenidate

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific transporter or receptor. In these assays, a radiolabeled ligand with known high affinity for the target is competed off by increasing concentrations of an unlabeled test compound (the "competitor," in this case, L-MPH). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[5][6][7]

Experimental data from in vitro studies consistently demonstrate that L-MPH has a significantly lower affinity for both NET and DAT compared to its d-enantiomer.[8] However, a critical observation is the relative affinity of L-MPH for NET versus DAT.

CompoundTransporterIC50 (nM)Reference
L-threo-methylphenidateDAT540[8]
L-threo-methylphenidateNET5100[8]
d-threo-methylphenidateDAT33[8]
d-threo-methylphenidateNET244[8]

As the data from a study on rat brain membranes illustrates, L-MPH binds to the dopamine transporter with a nearly tenfold higher affinity than to the norepinephrine transporter (IC50 of 540 nM for DAT vs. 5100 nM for NET).[8] This indicates a preferential, albeit weak, interaction with DAT over NET. This is in contrast to the racemic mixture and the d-isomer, which often show a higher or comparable affinity for NET.[9][10]

Experimental Determination of Binding Affinity: A Methodological Deep Dive

To provide a practical understanding of how the binding affinities are determined, a detailed protocol for a competitive radioligand binding assay is outlined below. This protocol is designed for use with membranes prepared from cell lines (e.g., HEK293) stably expressing either human NET or DAT.[4][11][12]

Objective: To determine the Ki of L-threo-methylphenidate for NET and DAT.

Materials:

  • Membrane preparations from HEK293 cells expressing hNET or hDAT.[13]

  • Radioligands: [³H]nisoxetine for NET and [³H]WIN 35,428 for DAT.[14]

  • Unlabeled L-threo-methylphenidate.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[15]

  • Non-specific binding inhibitor (e.g., Desipramine for NET, Cocaine for DAT).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells stably expressing the transporter of interest.

    • Lyse the cells in a hypotonic buffer containing protease inhibitors.

    • Homogenize the cell suspension and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay.[16]

  • Assay Setup:

    • Prepare serial dilutions of L-threo-methylphenidate.

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Membrane preparation + radioligand + assay buffer.

      • Non-specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a non-specific inhibitor.

      • Competitive Binding: Membrane preparation + radioligand + serial dilutions of L-MPH.

  • Incubation:

    • Add the membrane preparation, followed by the test compound or buffer, and finally the radioligand to each well.

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[16]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the L-MPH concentration to generate a competition curve.

    • Use non-linear regression to fit the data and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation :[5][6]

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis A HEK293 Cells (Expressing NET or DAT) B Membrane Isolation (Homogenization & Centrifugation) A->B E Total Binding (Membranes + Radioligand) B->E Add to 96-well plate F NSB (Membranes + Radioligand + Inhibitor) B->F Add to 96-well plate G Competition (Membranes + Radioligand + L-MPH) B->G Add to 96-well plate C Serial Dilutions of L-MPH C->G D Radioligand Solution ([3H]Nisoxetine or [3H]WIN 35,428) D->E D->F D->G H Filtration & Washing (Separate Bound/Free) E->H F->H G->H I Scintillation Counting (Quantify Radioactivity) H->I J Data Analysis (Calculate IC50 & Ki) I->J

Competitive Radioligand Binding Assay Workflow.
Functional Consequences of Differential Binding

The binding of a compound to a transporter inhibits its function, which is the reuptake of neurotransmitters. Although L-MPH's affinity for both transporters is low, its preference for DAT suggests it would more potently inhibit dopamine reuptake than norepinephrine reuptake at equivalent concentrations.

This differential effect can be visualized at the synapse:

Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Vesicle_DA Dopamine Vesicles DA DA Vesicle_DA->DA Release Vesicle_NE Norepinephrine Vesicles NE NE Vesicle_NE->NE Release DAT DAT NET NET DA->DAT Reuptake DA_R DA Receptors DA->DA_R Signal NE->NET Reuptake NE_R NE Receptors NE->NE_R Signal LMPH L-MPH LMPH->DAT Inhibition (Higher Affinity) LMPH->NET Inhibition (Lower Affinity)

Differential Inhibition of NET and DAT by L-MPH.

The higher affinity of L-MPH for DAT results in a more pronounced inhibition of dopamine reuptake compared to norepinephrine reuptake. This leads to a relatively greater increase in the synaptic concentration of dopamine.

Conclusion

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Gatley, S. J., Pan, D., Chen, R., Chaturvedi, G., & Ding, Y. S. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(12), PL 231-239. [Link]

  • Markowitz, J. S., DeVane, C. L., Boulton, D. W., & Nahas, Z. (2006). A comprehensive in vitro screening of d-, l-, and dl-threo-methylphenidate: an exploratory study. Journal of child and adolescent psychopharmacology, 16(6), 687-698. [Link]

  • PharmGKB. Methylphenidate Pathway, Pharmacodynamics. [Link]

  • Spencer, T. J., Biederman, J., Ciccone, P. E., Madras, B. K., Dougherty, D. D., Bonab, A. A., & Fischman, A. J. (2013). Clinically relevant doses of methylphenidate significantly occupy the norepinephrine transporter in humans in vivo. Journal of clinical psychopharmacology, 33(5), 638. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-threo-Methylphenidate hydrochloride
Reactant of Route 2
Reactant of Route 2
L-threo-Methylphenidate hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.